3-[(Thiophen-2-yl)formamido]propane-1-sulfonyl fluoride
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Overview
Description
3-[(Thiophen-2-yl)formamido]propane-1-sulfonyl fluoride is a chemical compound that features a thiophene ring, a formamido group, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Thiophen-2-yl)formamido]propane-1-sulfonyl fluoride typically involves the following steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Formamido Group: The formamido group can be introduced through formylation reactions, where thiophene is reacted with formamide under acidic or basic conditions.
Sulfonyl Fluoride Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[(Thiophen-2-yl)formamido]propane-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions to form sulfonamides or sulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl fluoride group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Sulfonamides or sulfonates.
Scientific Research Applications
3-[(Thiophen-2-yl)formamido]propane-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-[(Thiophen-2-yl)formamido]propane-1-sulfonyl fluoride involves its interaction with molecular targets through the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. The thiophene ring and formamido group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Sulfonyl Fluorides: Compounds such as 4-fluorobenzenesulfonyl fluoride and methanesulfonyl fluoride have similar sulfonyl fluoride groups.
Uniqueness
3-[(Thiophen-2-yl)formamido]propane-1-sulfonyl fluoride is unique due to the combination of the thiophene ring, formamido group, and sulfonyl fluoride group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(thiophene-2-carbonylamino)propane-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO3S2/c9-15(12,13)6-2-4-10-8(11)7-3-1-5-14-7/h1,3,5H,2,4,6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKABENZEFDCNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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